4-Methoxy-N-(piperidin-3-ylmethyl)benzamide

Description

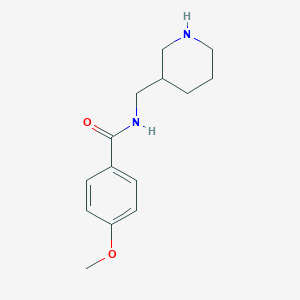

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is a benzamide derivative featuring a methoxy group at the para position of the benzene ring and a piperidin-3-ylmethyl substituent on the amide nitrogen. This structure combines aromaticity with the conformational flexibility of the piperidine ring, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-methoxy-N-(piperidin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADYFJKBLUNFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.

Formation of Intermediate: 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The acid chloride intermediate is then reacted with piperidin-3-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(piperidin-3-ylmethyl)benzamide or 4-formyl-N-(piperidin-3-ylmethyl)benzamide.

Reduction: Formation of 4-methoxy-N-(piperidin-3-ylmethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is , with a molecular weight of approximately 246.31 g/mol. Its structure includes a methoxy group, a benzamide core, and a piperidine moiety, which contribute to its diverse reactivity and biological interactions.

Chemistry

- Building Block for Synthesis : this compound is utilized as a precursor in the synthesis of more complex organic molecules. It serves as a versatile building block in the development of pharmaceuticals and agrochemicals.

Biology

- Ligand in Receptor Studies : The compound acts as a ligand in receptor-ligand interaction studies, particularly in the context of neurotransmitter receptors. Its binding affinity can be evaluated to understand its potential effects on neuronal signaling pathways.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Medicine

- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for conditions like anxiety and depression due to its interaction with central nervous system receptors.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 µM to 32 µM against Enterococcus faecalis and Staphylococcus aureus, suggesting significant antimicrobial potential.

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 16 |

| Staphylococcus aureus | 32 |

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed that it could modulate neurotransmitter activity, potentially offering therapeutic benefits for anxiety disorders. Animal models treated with the compound showed reduced anxiety-like behavior in standardized tests.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidin-3-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Piperidine vs. Pyridine : The piperidin-3-ylmethyl group (flexible, aliphatic) contrasts with pyridin-3-yl (rigid, aromatic), affecting solubility and binding modes .

- Thiourea Derivatives : MPiCB’s thiourea group allows bidentate metal coordination (S and O atoms), unlike the parent benzamide, which lacks such reactivity .

- Neuroleptic Activity: YM-09151-2’s chloro and methylamino substituents enhance dopamine receptor antagonism, highlighting the importance of electron-withdrawing groups in bioactive analogs .

Physicochemical and Crystallographic Insights

- Crystal Structures : MPiCB forms hydrogen-bonded dimers via N–H···S interactions, while MPCB (pyrrolidine analog) adopts different packing modes due to ring size .

- Solubility : Piperazine-containing analogs (e.g., Imatinib derivatives) show higher aqueous solubility compared to piperidine derivatives .

Biological Activity

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a methoxy group, a piperidine ring, and a benzamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as an inhibitor of the choline transporter (CHT), which is crucial for acetylcholine homeostasis in the nervous system. By inhibiting CHT, this compound may enhance cholinergic signaling, thereby influencing cognitive functions and potentially exhibiting neuroprotective effects.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the benzamide structure can significantly impact the biological activity of related compounds. A study on a series of 4-methoxybenzamides indicated that the piperidine substituent plays a vital role in determining the potency and selectivity of these compounds as CHT inhibitors .

Table 1: Structure-Activity Relationship Data

| Compound | CHT Inhibition IC50 (µM) | Solubility (µM) | Brain:Plasma Ratio |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| ML352 | 0.1 | 98.2 | 0.28 |

| Other Analog | >10 | TBD | TBD |

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of various benzamide derivatives, this compound demonstrated significant protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. The compound reduced apoptosis markers and enhanced cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Activity

Another area of research has focused on the anticancer potential of benzamide derivatives. Compounds structurally similar to this compound were tested against various cancer cell lines, showing promising antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . These findings indicate that further optimization could yield more potent anticancer agents.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable solubility characteristics; however, detailed studies are required to ascertain its full pharmacokinetic profile and potential toxicological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.